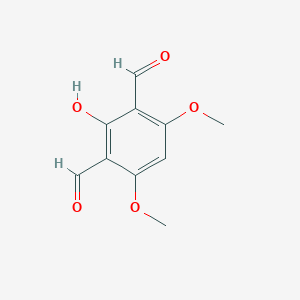
(1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol, also known as TPCM, is a cyclohexane-based compound that has gained significant attention in scientific research due to its potential applications in various fields. TPCM is a chiral molecule with four stereocenters, making it a unique and complex molecule to synthesize and study.
Applications De Recherche Scientifique
(1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol has been found to exhibit potent antitumor activity by inducing apoptosis in cancer cells. (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs. In material science, (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol has been found to exhibit excellent catalytic activity in various reactions, including the Diels-Alder reaction.
Mécanisme D'action
The mechanism of action of (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to the induction of apoptosis in cancer cells. (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol has also been found to inhibit the activation of NF-κB, a transcription factor involved in inflammation and immune response, leading to the suppression of inflammatory cytokines.
Effets Biochimiques Et Physiologiques
(1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol has been found to exhibit various biochemical and physiological effects, including antitumor activity, anti-inflammatory activity, and antioxidant activity. (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol has been shown to induce apoptosis in cancer cells by targeting various signaling pathways, leading to the suppression of tumor growth. (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol has also been found to exhibit anti-inflammatory activity by suppressing the production of inflammatory cytokines. (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol has been shown to exhibit antioxidant activity by scavenging free radicals and protecting cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
(1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol has several advantages and limitations for lab experiments. The advantages of using (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol in lab experiments include its unique structure, which allows for the synthesis of novel materials with unique properties, and its potent antitumor activity, which makes it a promising candidate for drug development. The limitations of using (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol in lab experiments include its low yield, which makes it challenging to obtain sufficient quantities of the compound for experiments, and its complex structure, which makes it difficult to synthesize and study.
Orientations Futures
There are several future directions for (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol research, including the development of new synthesis methods to improve the yield and efficiency of (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol synthesis, the exploration of (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol's potential applications in drug delivery systems, the investigation of (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol's mechanism of action in cancer cells, and the development of novel materials based on (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol. Additionally, further studies are needed to determine the safety and toxicity of (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol in vivo, as well as its potential side effects. Overall, (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol is a promising compound with significant potential for various applications in scientific research.
Méthodes De Synthèse
The synthesis of (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol is a multi-step process that involves the use of various reagents and solvents. The most commonly used method for synthesizing (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol is via a Diels-Alder reaction between phenyl vinyl sulfone and cyclohexadiene. The resulting product is then subjected to a series of reactions, including reduction, protection, and deprotection, to yield (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol. The synthesis of (1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol is a challenging process due to its complex structure, and the yield of the final product is relatively low.
Propriétés
Numéro CAS |
131233-70-0 |
|---|---|
Nom du produit |
(1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol |
Formule moléculaire |
C27H30O6 |
Poids moléculaire |
450.5 g/mol |
Nom IUPAC |
(1R,3R,4S,6R)-4,5,6-tris(phenylmethoxy)cyclohexane-1,2,3-triol |
InChI |
InChI=1S/C27H30O6/c28-22-23(29)25(31-16-19-10-4-1-5-11-19)27(33-18-21-14-8-3-9-15-21)26(24(22)30)32-17-20-12-6-2-7-13-20/h1-15,22-30H,16-18H2/t22?,23-,24-,25-,26+,27?/m1/s1 |
Clé InChI |
DLTULJLWMBPREM-UZXVYOLYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CO[C@@H]2[C@@H](C([C@H]([C@@H](C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)O)O)O |
SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)O)O)O |
SMILES canonique |
C1=CC=C(C=C1)COC2C(C(C(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)O)O)O |
Synonymes |
1,5,6-TOBMI 1,5,6-tri-O-benzyl-myo-inositol 1,5,6-tri-O-benzylmyoinositol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



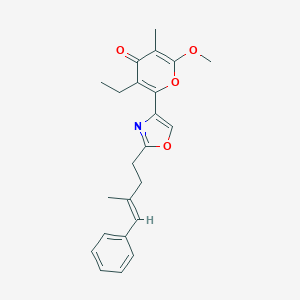
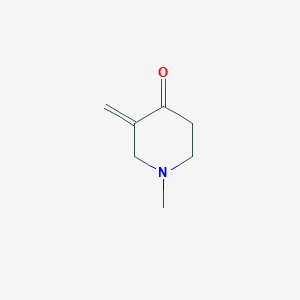
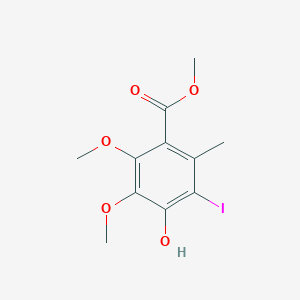
![2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole](/img/structure/B148480.png)
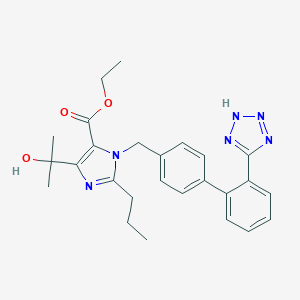
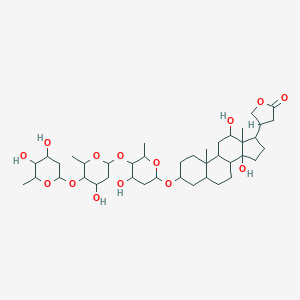
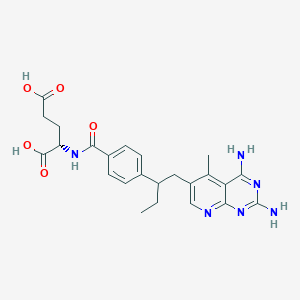
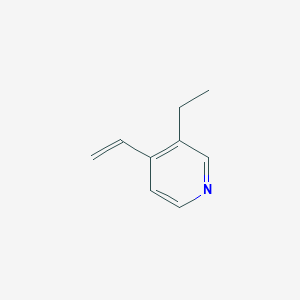
![3-[5-(2-Aminopropyl)-7-cyano-2,3-dihydroindol-1-yl]propyl benzoate](/img/structure/B148502.png)
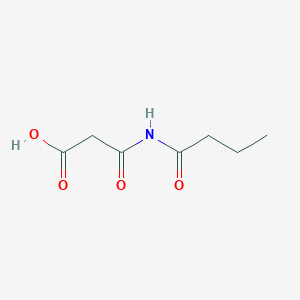
![3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide](/img/structure/B148530.png)


